N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide
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Overview
Description
“N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide” typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbinol.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides or thioureas.
Coupling of the Thiadiazole and Thiazole Rings: The final compound can be obtained by coupling the thiadiazole and thiazole intermediates through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the thiadiazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, especially at the fluorophenyl group, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, thiadiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide” would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide
Uniqueness
The uniqueness of “N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide” lies in the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H13FN4OS2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H13FN4OS2/c1-8-12(23-14(18-8)10-3-2-4-11(17)7-10)13(22)19-16-21-20-15(24-16)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,19,21,22) |
InChI Key |
WWUSXBMQIIVZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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